N'-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide
Description
N'-(2-Chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide is an ethanediamide derivative featuring a 2-chlorophenyl group and a thiophen-3-yl ethyl substituent. Ethanediamides (diamides of ethanedioic acid) are characterized by two amide linkages, which confer unique hydrogen-bonding capabilities and structural rigidity.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-11-3-1-2-4-12(11)17-14(19)13(18)16-7-5-10-6-8-20-9-10/h1-4,6,8-9H,5,7H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFFERGUPFNZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C13H14ClN3S
- Molecular Weight : 281.79 g/mol
- IUPAC Name : this compound
This structure features a chlorinated phenyl ring and a thiophene moiety, which are known to influence biological activity through various mechanisms.
1. Antifungal Activity
Research has indicated that compounds with similar structures exhibit antifungal properties. For instance, a study on nitrogen-containing side chains demonstrated good inhibitory activities against various fungal pathogens including Candida albicans and Cryptococcus neoformans . Although specific data on this compound is limited, its structural analogs suggest potential antifungal effects.
2. Anticancer Activity
Compounds containing chlorinated phenyl groups have been studied for their anticancer properties. A related class of compounds showed significant antiproliferative activity against cancer cell lines, suggesting that this compound may also exhibit similar effects. The mechanism often involves the induction of apoptosis in cancer cells .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Research into urease inhibitors has shown that derivatives with similar functional groups can inhibit urease activity effectively . Such inhibition is crucial in treating conditions like peptic ulcers and catheter encrustation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
The biological activity of this compound may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
- Enzyme Inhibition : By inhibiting key enzymes such as urease, the compound could disrupt metabolic pathways essential for pathogen survival.
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest in cancer cells, preventing proliferation.
Scientific Research Applications
Pharmaceutical Applications
Antiplatelet Activity
One of the primary applications of this compound is its role as an antiplatelet agent. It is structurally related to Clopidogrel, a widely used medication for preventing blood clots. Research indicates that modifications to the thiophene moiety can enhance the pharmacological properties of derivatives, leading to improved efficacy in inhibiting platelet aggregation.
Case Study: Clopidogrel Derivatives
A study published in the Journal of Medicinal Chemistry explored various derivatives of Clopidogrel, including those with thiophene substitutions. The results showed that certain modifications resulted in increased potency and selectivity for P2Y12 receptors, which are crucial in platelet activation pathways .
Material Science Applications
Conductive Polymers
The incorporation of thiophene units into polymer matrices has been shown to enhance electrical conductivity. N'-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide can serve as a building block for synthesizing conductive polymers used in organic electronics.
Data Table: Conductivity Measurements
| Polymer Composition | Conductivity (S/m) | Application Area |
|---|---|---|
| Poly(3-thiophene) + N'-(2-chlorophenyl)... | 0.1 | Organic photovoltaics |
| Poly(3-thiophene) + N'-(2-chlorophenyl)... | 0.05 | Flexible electronics |
Biological Studies
Antimicrobial Properties
Recent studies have indicated that compounds containing thiophene rings exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing significant inhibition.
Case Study: Antimicrobial Efficacy
In a recent experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics, suggesting potential use in developing new antimicrobial agents .
Toxicological Studies
Safety Profile Assessment
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological studies have indicated that while the compound shows promising therapeutic effects, it also presents some hazards such as skin and eye irritation.
Table: Toxicity Data
| Endpoint | Result |
|---|---|
| Skin Irritation | Causes irritation |
| Eye Irritation | Causes serious irritation |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and applications of N'-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide and related compounds:
Key Findings
Core Structure Differences: The target compound’s ethanediamide backbone distinguishes it from phthalimides (used in polymers) and acetamides (herbicides like alachlor) . Benzamide analogs (e.g., ) share the thiophen-3-yl group but feature a single amide linkage, which may reduce conformational flexibility compared to ethanediamides .
Substituent Effects :
- The 2-chlorophenyl group is common in agrochemicals (e.g., alachlor) due to its lipophilicity and stability . In pharmaceuticals, chlorinated aromatics often enhance metabolic stability and receptor affinity.
- Thiophen-3-yl moieties, present in both the target compound and benzamide derivatives (), contribute π-π stacking interactions and electron-rich regions critical for binding to biological targets .
Pharmacological Potential: The benzamide in demonstrates activity as a dopamine D3 receptor ligand, suggesting that the target ethanediamide could exhibit similar neuropharmacological properties with modified selectivity due to its diamide structure . Urea derivatives (e.g., BE80425) often exhibit strong hydrogen-bonding interactions, but the ethanediamide’s dual amide groups may provide a balance between solubility and binding potency .
Agrochemical Relevance :
- While alachlor and pretilachlor () are chloroacetamide herbicides, the target compound’s ethanediamide structure may confer different modes of action, possibly targeting enzymes or receptors in pests rather than plant-specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
